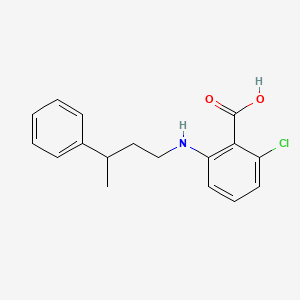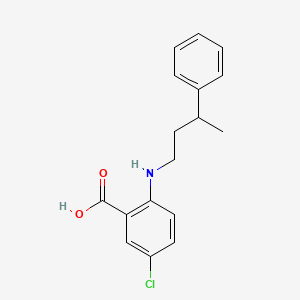![molecular formula C15H24N2O B7570575 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570575.png)
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine, also known as MPEP, is a compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. In
Mechanism of Action
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine acts as a selective antagonist of the mGluR5 subtype, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, this compound modulates the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of mGluR5 in various brain regions, including the amygdala, hippocampus, and prefrontal cortex. By modulating the activity of these brain regions, this compound has been shown to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine in lab experiments is its selectivity for the mGluR5 subtype. This allows researchers to specifically target this receptor subtype without affecting other receptors. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine. One potential direction is to explore its potential therapeutic applications in other neurological disorders, such as schizophrenia and Alzheimer's disease. Another potential direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials. Additionally, researchers can explore the potential of combination therapy with this compound and other drugs to enhance its therapeutic effects.
Synthesis Methods
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine can be synthesized using a multi-step reaction sequence starting from 4-methoxybenzyl chloride and piperidine. The synthesis involves the conversion of 4-methoxybenzyl chloride to 4-methoxybenzyl alcohol, which is then reacted with piperidine to form the corresponding piperidine derivative. This derivative is then treated with ethyl bromoacetate to form the final product, this compound.
Scientific Research Applications
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. It has been shown to modulate the activity of metabotropic glutamate receptors (mGluRs), which are involved in the regulation of synaptic plasticity and neuronal excitability. This compound acts as a selective antagonist of the mGluR5 subtype, which has been implicated in the pathophysiology of various neurological disorders.
Properties
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12(16)14-7-9-17(10-8-14)11-13-3-5-15(18-2)6-4-13/h3-6,12,14H,7-11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZHVVLUWPTVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)


![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)
![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)

![4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid](/img/structure/B7570585.png)




![2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid](/img/structure/B7570613.png)
